![molecular formula C34H28O6S2Sn B14351071 Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane CAS No. 92538-97-1](/img/structure/B14351071.png)
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane is an organotin compound characterized by the presence of two 2-methylphenyl groups and two naphthalene-1-sulfonyl groups attached to a central tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane typically involves the reaction of 2-methylphenylstannane with naphthalene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin intermediates. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The naphthalene-1-sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methylphenyl)stannane: Lacks the naphthalene-1-sulfonyl groups, leading to different reactivity and applications.
Bis[(naphthalene-1-sulfonyl)oxy]stannane: Lacks the 2-methylphenyl groups, resulting in different chemical properties.
Uniqueness
Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane is unique due to the combination of 2-methylphenyl and naphthalene-1-sulfonyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
92538-97-1 |
|---|---|
Fórmula molecular |
C34H28O6S2Sn |
Peso molecular |
715.4 g/mol |
Nombre IUPAC |
[bis(2-methylphenyl)-naphthalen-1-ylsulfonyloxystannyl] naphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H8O3S.2C7H7.Sn/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;2*1-7-5-3-2-4-6-7;/h2*1-7H,(H,11,12,13);2*2-5H,1H3;/q;;;;+2/p-2 |
Clave InChI |
HQCNWLNIQGMXKZ-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)(OS(=O)(=O)C3=CC=CC4=CC=CC=C43)OS(=O)(=O)C5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


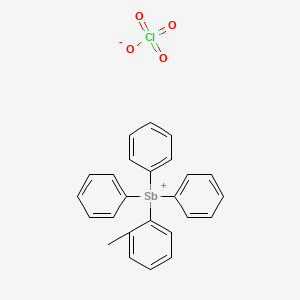
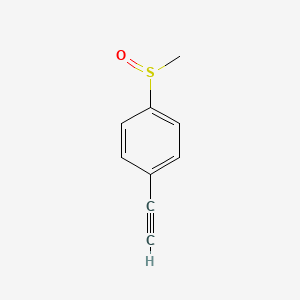
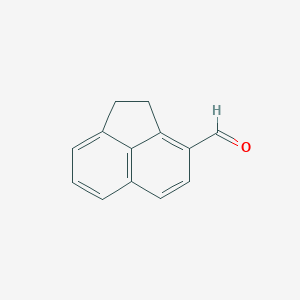
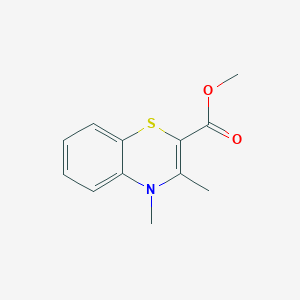
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
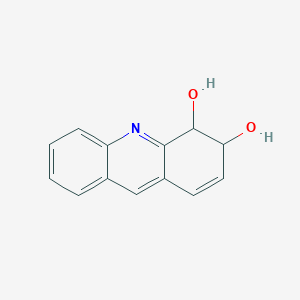
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
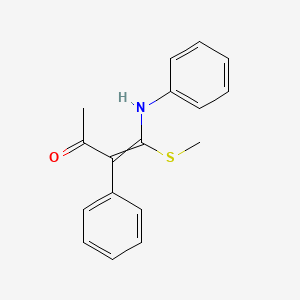
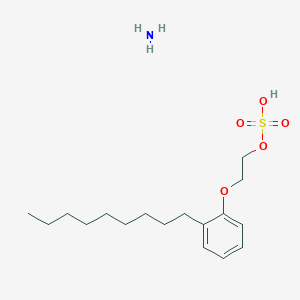

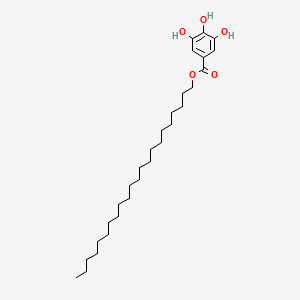
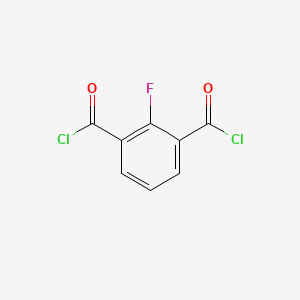
![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
